molecular formula C11H16N4O2 B2878408 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide CAS No. 2128701-10-8

2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2878408
CAS RN: 2128701-10-8
M. Wt: 236.275
InChI Key: UHOYFPURHKUMNY-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide, also known as MPMP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and development.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis in cancer cells. In addition, this compound has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in lab experiments is that it has been shown to have potential therapeutic applications in cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide. One direction is to further investigate the mechanism of action of this compound to better understand its potential therapeutic applications. Another direction is to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been reported in various research studies. One of the methods used for the synthesis of this compound involves the reaction of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine with 3-acetylaminoacrylic acid ethyl ester in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been found to have potential therapeutic applications in various scientific research studies. One of the applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-3-10(16)13-6-9(11(12)17)4-8-5-14-15(2)7-8/h3,5,7,9H,1,4,6H2,2H3,(H2,12,17)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYFPURHKUMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CNC(=O)C=C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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